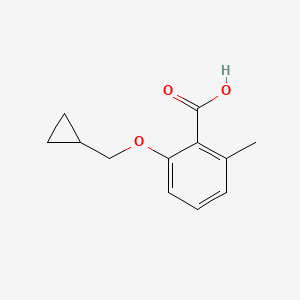

2-(Cyclopropylmethoxy)-6-methylbenzoic acid

Description

2-(Cyclopropylmethoxy)-6-methylbenzoic acid (CAS 1369837-89-7) is a benzoic acid derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 6-position of the aromatic ring. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, while the methyl group enhances electron-donating effects. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules with optimized pharmacokinetic properties .

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8-3-2-4-10(11(8)12(13)14)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCSMYYTHWAAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCC2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-6-methylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxy-6-methylbenzoic acid.

Cyclopropylmethoxylation: The hydroxyl group is converted to a cyclopropylmethoxy group using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-6-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 2-(Cyclopropylmethoxy)-6-carboxybenzoic acid.

Reduction: 2-(Cyclopropylmethoxy)-6-methylbenzyl alcohol.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-6-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-6-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(cyclopropylmethoxy)-6-methylbenzoic acid with analogs differing in substituents, aromatic cores, or functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Variations on the Benzene Ring

a. Halogen vs. Alkyl Substituents

- 2-Chloro-6-(cyclopropylmethoxy)benzoic acid (CAS 1020934-87-5): Replacing the methyl group with chlorine increases molecular weight (226.66 vs. ~208.23 for the methyl analog) and introduces electron-withdrawing effects. This enhances acidity (lower pKa) and may influence binding interactions in drug design .

- 2-(Cyclopropylmethoxy)-6-nitroaniline (CAS 1027511-92-7): The nitro group (-NO₂) confers strong electron-withdrawing properties, reducing aromatic ring electron density. Unlike the carboxylic acid group in the target compound, the aniline (-NH₂) group enables participation in hydrogen bonding, altering solubility and reactivity .

b. Positional Isomerism

- 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid (CAS 1369862-57-6): Substituents at positions 3 and 5 reduce steric hindrance compared to the 2- and 6-positions in the target compound. This positional difference may affect intermolecular interactions in crystal packing or enzyme binding .

Heterocyclic Analogs

- 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid (CAS 1019567-99-7): Replacing the benzene ring with pyridine introduces a nitrogen atom, altering electronic properties (e.g., increased polarity) and hydrogen-bonding capacity. Pyridine derivatives often exhibit enhanced metabolic stability in medicinal chemistry applications .

- 6-(Cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-3-amine : The trifluoromethyl (-CF₃) group is highly electron-withdrawing, contrasting with the methyl group in the target compound. Such substitutions are common in agrochemicals to improve resistance to enzymatic degradation .

Functional Group Modifications

- Ethyl 2-methoxybenzoate (CAS 7335-26-4): The ester group (-COOEt) increases lipophilicity compared to the carboxylic acid (-COOH) in the target compound. Esters are often employed as prodrugs due to improved membrane permeability, whereas carboxylic acids are more reactive in salt formation .

- Betaxolol Hydrochloride (CAS 63659-19-8): This beta-blocker contains a cyclopropylmethoxy group on a phenoxypropanolamine scaffold. Unlike the target compound, its primary application is as an active pharmaceutical ingredient (API), demonstrating the versatility of cyclopropylmethoxy groups in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|---|

| This compound | 1369837-89-7 | C₁₂H₁₄O₃ | ~208.23 | 2-OCH₂C₃H₅, 6-CH₃ | Pharmaceutical intermediates |

| 2-Chloro-6-(cyclopropylmethoxy)benzoic acid | 1020934-87-5 | C₁₁H₁₁ClO₃ | 226.66 | 2-OCH₂C₃H₅, 6-Cl | Agrochemical synthesis |

| 3-(Cyclopropylmethoxy)-5-methoxybenzoic acid | 1369862-57-6 | C₁₂H₁₄O₄ | 222.24 | 3-OCH₂C₃H₅, 5-OCH₃ | Material science research |

| 2-(Cyclopropylmethoxy)pyridine-3-carboxylic acid | 1019567-99-7 | C₁₀H₁₁NO₃ | 193.20 | Pyridine core, 2-OCH₂C₃H₅ | Medicinal chemistry |

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Lipophilicity (LogP)* | Reactivity | Typical Use |

|---|---|---|---|---|

| -COOH | Target compound | Moderate (~2.1) | High (salt formation, hydrogen bonding) | API intermediates |

| -COOEt | Ethyl 2-methoxybenzoate | High (~3.0) | Low (hydrolyzable to -COOH) | Prodrugs, flavorants |

| -NH₂ | 2-(Cyclopropylmethoxy)-6-nitroaniline | Low (~1.5) | Moderate (diazotization, coupling) | Dye synthesis |

*Estimated values based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.